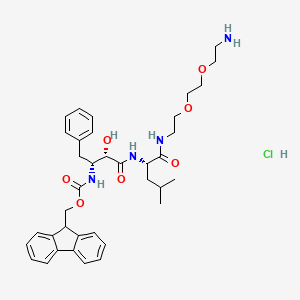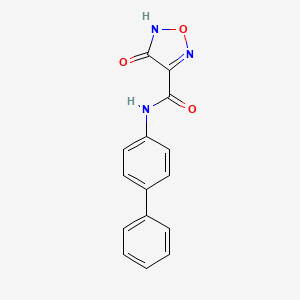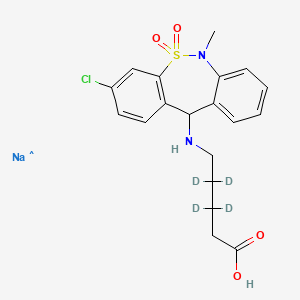
(8R,11R,12R,16RS)-Misoprostol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8R,11R,12R,16RS)-Misoprostol-d5 is a deuterated analogue of Misoprostol, a synthetic prostaglandin E1 (PGE1) analogue. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The deuterium labeling is used to trace the metabolic pathways and to study the pharmacokinetics of the compound. Misoprostol itself is widely known for its use in the prevention of gastric ulcers, induction of labor, and as an abortifacient.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8R,11R,12R,16RS)-Misoprostol-d5 involves the incorporation of deuterium atoms into the Misoprostol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product meets the required specifications. The production process is optimized for yield and cost-effectiveness, ensuring the compound is available for research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
(8R,11R,12R,16RS)-Misoprostol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound
Wissenschaftliche Forschungsanwendungen
(8R,11R,12R,16RS)-Misoprostol-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the compound’s structure and properties.
Biology: Employed in metabolic studies to trace the compound’s pathways in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Misoprostol.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of (8R,11R,12R,16RS)-Misoprostol-d5 is similar to that of Misoprostol. It binds to prostaglandin receptors in the body, leading to various physiological effects. These effects include the inhibition of gastric acid secretion, stimulation of uterine contractions, and induction of labor. The deuterium labeling allows researchers to study the compound’s interactions with molecular targets and pathways in greater detail.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Misoprostol: The non-deuterated form of (8R,11R,12R,16RS)-Misoprostol-d5.
Misoprostol Acid: A metabolite of Misoprostol.
Misoprostol Acid-d5: Another deuterated analogue of Misoprostol.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracing in metabolic studies. This makes this compound a valuable tool in scientific research, particularly in the fields of pharmacokinetics and drug development.
Eigenschaften
Molekularformel |
C22H38O5 |
|---|---|
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
methyl 7-[(1R,2R,3R)-2-[(E)-5,5-dideuterio-4-hydroxy-4-(trideuteriomethyl)oct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22?/m1/s1/i2D3,14D2 |
InChI-Schlüssel |
OJLOPKGSLYJEMD-ZHGGQIFTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)(C([2H])([2H])CCC)O |
Kanonische SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


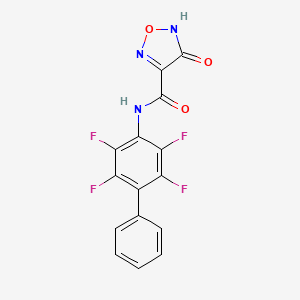

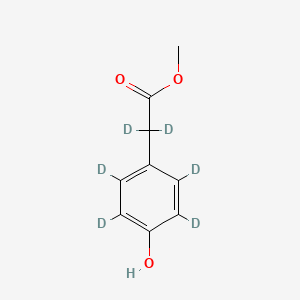
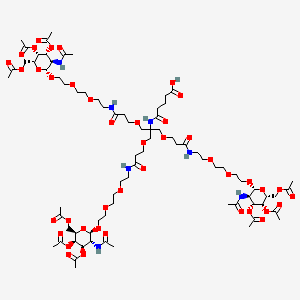
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
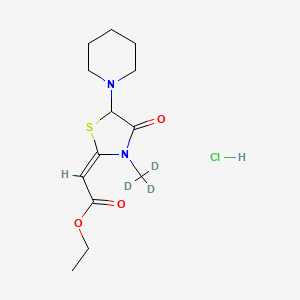
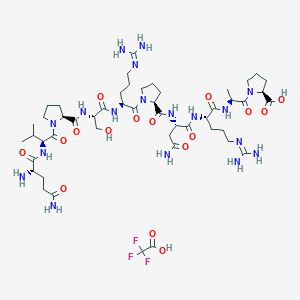
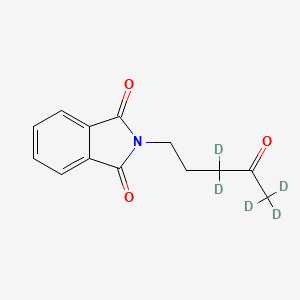
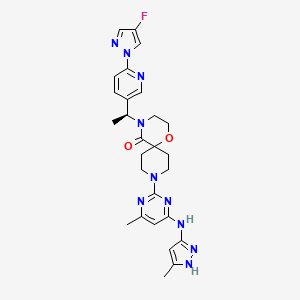
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)
